Receptor Binding Selectivity: Peptide 78 Activates CXCR2 Exclusively, Whereas IL‑8 Signals Through Both CXCR1 and CXCR2
Peptide 78 (ENA‑78) acts as a potent agonist exclusively at the type B IL‑8 receptor (CXCR2) and fails to bind or activate the type A receptor (CXCR1). In contrast, IL‑8 binds and activates both CXCR1 and CXCR2 [1]. In radioligand displacement assays using CXCR1‑transfected cells, 125I‑IL‑8 was efficiently displaced by unlabeled IL‑8 and GCP‑2, but not by Peptide 78, demonstrating the lack of CXCR1 engagement [2].
| Evidence Dimension | CXCR1 binding and activation |
|---|---|
| Target Compound Data | No displacement of 125I‑IL‑8 from CXCR1; no calcium flux in CXCR1‑transfectants |
| Comparator Or Baseline | IL‑8: full displacement; GCP‑2: partial displacement; GROα: no displacement |
| Quantified Difference | Peptide 78 shows zero CXCR1 activity, whereas IL‑8 activates CXCR1 at sub‑nanomolar concentrations |
| Conditions | CXCR1‑ and CXCR2‑transfected cell lines; radioligand binding and calcium mobilization assays |
Why This Matters
This exclusive CXCR2 selectivity enables pathway‑specific studies of CXCR2‑mediated neutrophil activation without confounding CXCR1 crosstalk, which is essential for target validation in inflammatory disease models.
- [1] Ahuja SK, Murphy PM. The CXC chemokines growth-regulated oncogene (GRO) alpha, GRObeta, GROgamma, neutrophil-activating peptide-2, and epithelial cell-derived neutrophil-activating peptide-78 are potent agonists for the type B, but not the type A, human interleukin-8 receptor. J Biol Chem. 1996;271(34):20545-20550. View Source
- [2] Wuyts A, Proost P, Lenaerts JP, Ben-Baruch A, Van Damme J, Wang JM. Differential usage of the CXC chemokine receptors 1 and 2 by interleukin-8, granulocyte chemotactic protein-2 and epithelial-cell-derived neutrophil attractant-78. Eur J Biochem. 1998;255(1):67-73. View Source
